molecular formula C33H27IrN3 B1451540 Tris(2-phenylpyridine)iridium CAS No. 94928-86-6

Tris(2-phenylpyridine)iridium

Cat. No. B1451540
CAS RN: 94928-86-6
M. Wt: 657.8 g/mol
InChI Key: UEEXRMUCXBPYOV-UHFFFAOYSA-N
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Description

Tris(2-phenylpyridine)iridium, abbreviated as [Ir(ppy)3], is an organoiridium complex with the formula Ir(C6H4-C5H4N)3 . It’s a yellow-green solid and a derivative of Ir3+ bound to three monoanionic 2-pyridinylphenyl ligands . It is electroluminescent, emitting green light .


Synthesis Analysis

The complex is prepared by cyclometalation reactions of 2-phenylpyridine and iridium trichloride, as represented by this idealized equation: IrCl3 + 3 C6H5-C5H4N → Ir(C6H4-C5H4N)3 + 3 HCl . A study also synthesized deuterated Ir(ppy)3-D24, which showed improved device stability and lifetime .


Molecular Structure Analysis

The complex is observed with the facial stereochemistry, which is chiral . A computational study of Ir(ppy)3 has been presented .


Chemical Reactions Analysis

The complex and many analogues have been investigated for application in photoredox catalysis . Its excited state has a reduction potential of −2.14 V, nearly 1 V more negative than the reduction potential of excited [Ru(bipy)3]2+ .


Physical And Chemical Properties Analysis

Ir(ppy)3 is a yellow-green solid . It is electroluminescent, emitting green light . It has a molar mass of 654.793 g·mol−1 .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

Ir(ppy)3 is widely used in the synthesis of electrophosphorescent materials for Organic Light Emitting Diodes (OLEDs) . It provides green-color emission and high phosphorescence quantum yield close to unity .

Electroluminescent Dendrimers

Ir(ppy)3 is used in the creation of electroluminescent dendrimers . These are large, star-shaped molecules used in OLEDs. The triplet exciton diffusion length in these dendrimers varies in the range of 2–10 nm depending on the dendron size .

Deuterium Effect in Electrophosphorescence

The synthesis of all-deuterated tris(2-phenylpyridine)iridium has been studied for its highly stable electrophosphorescence . A device based on it has a current density twenty times higher than and a life-time six times longer than devices based on Ir(ppy)3 . This is due to the more stable C–D bond, known as the “deuterium effect” .

Triplet Exciton Diffusion

Ir(ppy)3 is used to study triplet exciton diffusion . This is a process where excited states (triplet excitons) move from one location to another within a material. The distance dependence of the nearest-neighbor hopping rate shows that energy transfer is dominated by the exchange mechanism .

High Quantum Yields

Ir(ppy)3 is known for its high quantum yields . Quantum yield is a measure of the efficiency of a photon-producing reaction. If a reaction produces a large number of photons, it has a high quantum yield.

Thermal Stability

Ir(ppy)3 is noted for its thermal stability . This makes it a valuable material in applications where high temperatures might be encountered.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Ir(ppy)3 is the most frequently used precursor molecule for the synthesis of electro-phosphorescent materials, which are then used in organic light emitting diodes (OLEDs) . It provides green-color emission and high phosphorescence quantum yield close to unity . The complex has also been used as an efficient photocatalyst for a variety of organic processes .

properties

IUPAC Name

iridium;2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H9N.Ir/c3*1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h3*1-9H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEXRMUCXBPYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27IrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2-phenylpyridine)iridium

CAS RN

94928-86-6
Record name Tris(2-phenylpyridine)iridium
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Ir(ppy)3?

A1: Ir(ppy)3 has a molecular formula of C33H24IrN3 and a molecular weight of 654.77 g/mol.

Q2: How does the structure of Ir(ppy)3 contribute to its phosphorescence?

A: Ir(ppy)3 exhibits strong phosphorescence due to the heavy atom effect of iridium, which enhances spin-orbit coupling (SOC). This allows for efficient intersystem crossing from singlet to triplet excited states. The triplet state, with its longer lifetime, is responsible for the observed phosphorescence. []

Q3: What are the characteristic spectroscopic features of Ir(ppy)3?

A: Ir(ppy)3 displays strong absorption in the UV region and intense green phosphorescence with a peak around 520 nm. [, ] Theoretical calculations using time-dependent density functional theory (TD-DFT) have been employed to accurately predict its UV absorption spectrum and understand the nature of electronic transitions involved. []

Q4: What makes Ir(ppy)3 suitable for OLED applications?

A: Ir(ppy)3 exhibits high luminescence quantum yields, approaching 100%, due to a triplet harvesting mechanism. [] This allows for efficient conversion of both singlet and triplet excitons into light, leading to highly efficient OLEDs. []

Q5: How stable is Ir(ppy)3 in OLED devices under prolonged operation?

A: While Ir(ppy)3 is generally considered stable, prolonged electrical driving of OLEDs can lead to degradation and a rise in driving voltage. Studies suggest that this is primarily due to the accumulation of holes at the emission layer/hole blocking layer interface. [] Strategic device engineering, such as eliminating guest molecules near the interface, can enhance voltage stability. []

Q6: Can Ir(ppy)3 be used in wet-processed OLED fabrication?

A: Yes, researchers have successfully incorporated Ir(ppy)3 into wet-processed OLEDs. This fabrication method utilizes soluble host materials like 2-[4-(carbazol-9-yl)butyloxy]-9-[4-(carbazol-9-yl)butyl]carbazole, allowing for large-scale, cost-effective production. []

Q7: How efficient is Ir(ppy)3 in electrochemiluminescence (ECL) systems?

A: Ir(ppy)3 demonstrates remarkably high ECL efficiencies, reaching up to 0.67 in acetonitrile-dioxane solutions, which is close to its photoluminescence quantum yield of 0.75. []

Q8: What is the role of tri-n-propylamine (TPrA) in Ir(ppy)3-based ECL systems?

A: TPrA acts as a coreactant in Ir(ppy)3-based ECL systems. It undergoes anodic oxidation, generating radical species that react with electrochemically generated Ir(ppy)3 ions, leading to the formation of excited-state Ir(ppy)3 and subsequent light emission. [, ]

Q9: Can Ir(ppy)3 be used in ECL-based biosensors?

A: Yes, Ir(ppy)3's excellent ECL properties make it suitable for biosensing applications. For example, encapsulating Ir(ppy)3 within apoferritin (apoFt) creates an aggregation-induced ECL bioconjugate. This bioconjugate can be further functionalized with antibodies for sensitive detection of biomarkers like cytokeratin 19 fragment 21-1 (CYFRA 21-1). []

Q10: How can computational chemistry contribute to understanding Ir(ppy)3 and its derivatives?

A: Computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), provide valuable insights into the electronic structure, excited state properties, and spectroscopic characteristics of Ir(ppy)3. [] This knowledge is crucial for understanding its photophysical behavior and designing new derivatives with tailored properties.

Q11: How do structural modifications affect the emission color of Ir(ppy)3 derivatives?

A: Modifying the ligand structure of Ir(ppy)3 significantly impacts its emission color. For instance, introducing electron-withdrawing fluorine atoms into the bipyridine ligands of Ir(ppy)3 leads to a blue shift in emission. [] Conversely, incorporating electron-donating groups or extending the π-conjugation system generally results in a red shift. [, ]

Q12: Can Ir(ppy)3 be used as a photocatalyst?

A: Yes, Ir(ppy)3 and its derivatives have shown promising activity as photocatalysts. For example, incorporating Ir(ppy)3 into conjugated microporous polymers (CPOPs) yielded materials with high surface areas and excellent catalytic activity for the heterogeneous photocatalytic aza-Henry reaction. []

Q13: Are there other applications of Ir(ppy)3 beyond OLEDs and ECL?

A: Yes, Ir(ppy)3 has found applications in areas such as photopolymerization initiation [], surface modification of colloidal particles for potential use in optoelectronic devices [], and development of multifunctional molecular capsules for dual catalysis. []

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